molecular formula C12H20N2O6 B13338912 (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid

(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B13338912
M. Wt: 288.30 g/mol
InChI Key: FJCRCZOXBXREGM-SFYZADRCSA-N
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Description

(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound that plays a significant role in organic synthesis, particularly in the field of peptide chemistry. This compound is characterized by its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the protection of the amino group using the tert-butoxycarbonyl groupThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various protected and deprotected amino acids and peptides, which are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a building block for the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid
  • (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-methoxypyrrolidine-2-carboxylic acid
  • (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-aminopyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various biologically active molecules, offering advantages in terms of selectivity and efficiency .

Properties

Molecular Formula

C12H20N2O6

Molecular Weight

288.30 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H20N2O6/c1-12(2,3)20-11(19)13-5-9(16)14-6-7(15)4-8(14)10(17)18/h7-8,15H,4-6H2,1-3H3,(H,13,19)(H,17,18)/t7-,8+/m1/s1

InChI Key

FJCRCZOXBXREGM-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)O)O

Origin of Product

United States

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